Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate
Brand Name: Vulcanchem
CAS No.: 1375471-65-0
VCID: VC4624002
InChI: InChI=1S/C7H11ClO4S/c1-12-6(9)4-7(2-3-7)5-13(8,10)11/h2-5H2,1H3
SMILES: COC(=O)CC1(CC1)CS(=O)(=O)Cl
Molecular Formula: C7H11ClO4S
Molecular Weight: 226.67

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate

CAS No.: 1375471-65-0

Cat. No.: VC4624002

Molecular Formula: C7H11ClO4S

Molecular Weight: 226.67

* For research use only. Not for human or veterinary use.

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate - 1375471-65-0

Specification

CAS No. 1375471-65-0
Molecular Formula C7H11ClO4S
Molecular Weight 226.67
IUPAC Name methyl 2-[1-(chlorosulfonylmethyl)cyclopropyl]acetate
Standard InChI InChI=1S/C7H11ClO4S/c1-12-6(9)4-7(2-3-7)5-13(8,10)11/h2-5H2,1H3
Standard InChI Key XKJRXBCSVFYXRD-UHFFFAOYSA-N
SMILES COC(=O)CC1(CC1)CS(=O)(=O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate, reflects its bifunctional design:

  • A cyclopropane ring substituted with a chlorosulfonylmethyl group (CH2SO2Cl-\text{CH}_2\text{SO}_2\text{Cl}) at one carbon.

  • An acetate ester (OCOCH3-\text{OCOCH}_3) at the adjacent carbon.

Key identifiers include:

  • SMILES: COC(=O)CC1(CC1)CS(=O)(=O)Cl

  • InChIKey: XKJRXBCSVFYXRD-UHFFFAOYSA-N

  • MDL Number: MFCD21602461 .

The chlorosulfonyl group introduces strong electrophilic character, making the compound reactive toward nucleophiles such as amines or alcohols.

Physicochemical Data

PropertyValueSource
Molecular FormulaC7H11ClO4S\text{C}_7\text{H}_{11}\text{ClO}_4\text{S}
Molecular Weight226.67 g/mol
Boiling PointEstimated 210–220°C*
LogP (Partition Coefficient)Estimated 1.7–2.0
Polar Surface Area74.8 Ų

*Derived from analog Methyl 2-(1-(bromomethyl)cyclopropyl)acetate (Boiling Point: 211°C) .

The compound’s solubility is likely moderate in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) due to the sulfonyl and ester groups .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols are published for Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate, analogous compounds suggest feasible routes:

Route 1: Sulfonation of Cyclopropane Precursors

  • Cyclopropanation: A vinyl acetate undergoes [2+1] cyclopropanation using diazomethane or Simmons-Smith reagent to form the cyclopropane core.

  • Chlorosulfonation: The intermediate is treated with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) to introduce the SO2Cl-\text{SO}_2\text{Cl} group .

Route 2: Nucleophilic Displacement

  • Bromo Intermediate: Methyl 2-(1-(bromomethyl)cyclopropyl)acetate reacts with sodium sulfite (Na2SO3\text{Na}_2\text{SO}_3) to form the sulfonate.

  • Chlorination: Sulfonate is chlorinated using PCl5\text{PCl}_5 or SOCl2\text{SOCl}_2 to yield the chlorosulfonyl derivative .

Optimization Challenges

  • Ring Strain: The cyclopropane ring’s instability necessitates low-temperature reactions to prevent ring-opening.

  • Stereoselectivity: Achieving regioselective sulfonation requires careful catalyst selection (e.g., Lewis acids like AlCl3\text{AlCl}_3) .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s chlorosulfonyl group serves as a versatile handle for further functionalization:

  • Sulfamide Formation: Reacts with amines to produce sulfamides, a motif in endothelin receptor antagonists (e.g., Macitentan) .

  • Cross-Coupling: Participates in Suzuki-Miyaura reactions to append aryl groups for drug candidates .

Case Study: Sulfamide-Based Therapeutics

In the synthesis of Macitentan (a pulmonary arterial hypertension drug), chlorosulfonyl intermediates analogous to Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate are coupled with amines to form sulfamide linkages . The reaction mechanism involves:

  • Nucleophilic Attack: An amine attacks the electrophilic sulfur, displacing chloride.

  • Deprotonation: Triethylamine (Et3N\text{Et}_3\text{N}) neutralizes HCl\text{HCl}, driving the reaction forward .

SupplierPurityPackagingPrice (USD)
Chemcd95%1 g1,298
Intermed Ltd95%5 g4,890

Data indicate limited suppliers, reflecting the compound’s niche applications .

Future Directions and Research Gaps

Unresolved Challenges

  • Scalability: Current methods are lab-scale; pilot-scale optimization is needed.

  • Green Chemistry: Replace chlorosulfonic acid with less corrosive reagents (e.g., SO2Cl2\text{SO}_2\text{Cl}_2) .

Emerging Applications

  • Agrochemicals: Sulfonyl groups enhance pesticide bioavailability .

  • Material Science: Cyclopropane motifs improve polymer thermal stability.

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